

# Application Notes: Barium Monoxide in Hot Cathode Coatings

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## Compound of Interest

Compound Name: Barium monoxide

Cat. No.: B8528367

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## 1. Introduction

**Barium monoxide** (BaO) is a critical component in the emissive coatings of hot cathodes used in vacuum tubes, such as cathode ray tubes and vacuum fluorescent displays.[1][2] Its primary function is to reduce the work function of the cathode surface, allowing for efficient thermionic emission of electrons at lower temperatures compared to uncoated refractory metals like tungsten.[1][3] This property leads to several advantages, including lower power consumption, longer cathode lifetime, and reduced light emission, which is beneficial in light-sensitive applications.[4]

Typically, BaO is used in combination with other alkaline earth oxides, such as strontium oxide (SrO) and calcium oxide (CaO), to form a mixed-oxide semiconductor coating on a nickel or tungsten substrate.[5][6][7][8] The coating is initially applied in the form of carbonates (e.g.,  $\text{BaCO}_3$ ), which are then converted to oxides through a thermal activation process in a vacuum.[3][4][9][10]

## 2. Mechanism of Action

The low work function of a BaO-coated cathode is attributed to the presence of free barium atoms on the surface.[3][9][10][11] During the activation process, a chemical reaction between the **barium monoxide** and the underlying metal substrate (e.g., tungsten) or reducing agents within the coating releases free barium. This free barium diffuses to the surface, forming a monolayer or a more complex surface structure that significantly lowers the energy barrier for electron emission.[3][9][10] The overall process can be summarized as the conversion of

carbonates to oxides, followed by the chemical reduction of BaO to produce free barium, which then migrates to the surface to create an active emitting layer.[\[4\]](#)[\[9\]](#)[\[10\]](#)

### 3. Performance Characteristics

The performance of a **barium monoxide**-coated cathode is defined by several key parameters. A high-quality vacuum environment (typically  $10^{-7}$  torr or better) is crucial for optimal performance and longevity, as exposure to moisture or other contaminants can "poison" the cathode by forming hydroxides or other compounds that increase the work function.[\[3\]](#)[\[4\]](#)[\[9\]](#)

Table 1: Typical Performance Data for BaO-Coated Hot Cathodes

Parameter	Typical Value	Notes
Work Function	1.0 - 1.8 eV	Dependent on the specific composition and activation process. <a href="#">[9]</a>
Operating Temperature	800 - 1150 K	Significantly lower than uncoated tungsten cathodes. <a href="#">[9]</a>
Emission Current Density	Up to 20 A/cm <sup>2</sup>	Can be achieved in pulsed operation with proper manufacturing. <a href="#">[12]</a>
Lifetime	Thousands of hours	Dependent on operating temperature, vacuum quality, and current drawn. <a href="#">[9]</a>
Vacuum Requirement	$\leq 1 \times 10^{-7}$ torr	Essential to prevent poisoning and ensure stable emission. <a href="#">[9]</a> <a href="#">[13]</a>
Energy Spread	~0.3 eV	Lower than standard refractory metal cathodes, beneficial for focused beams. <a href="#">[9]</a>

## Experimental Protocols

## 1. Protocol for Preparation of Cathode Coating (Carbonate Slurry)

This protocol describes the preparation of a triple carbonate (Ba-Sr-Ca) coating mixture for application to a cathode substrate. The initial materials are in carbonate form, which are later converted to oxides.<sup>[7]</sup>

### Materials and Equipment:

- Barium carbonate ( $\text{BaCO}_3$ ), Strontium carbonate ( $\text{SrCO}_3$ ), Calcium carbonate ( $\text{CaCO}_3$ ) powder (high purity)
- Nitrocellulose binder
- Amyl acetate solvent
- Ball mill or ultrasonic mixer
- Viscometer
- Spray gun or equipment for electrophoretic deposition
- Cathode substrates (e.g., nickel sleeves)

### Procedure:

- **Mixing Carbonates:** Co-precipitated triple carbonates are often used for homogeneity.<sup>[5]</sup> A common mixture is approximately 56%  $\text{BaCO}_3$ , 31%  $\text{SrCO}_3$ , and 13%  $\text{CaCO}_3$  by weight.<sup>[7]</sup>
- **Binder and Solvent Addition:** Prepare a lacquer by mixing the carbonate powder with a nitrocellulose binder and amyl acetate solvent. The exact ratios will determine the viscosity of the slurry.
- **Homogenization:** Use a ball mill or ultrasonic mixer to ensure a uniform dispersion of carbonate particles and to break down any agglomerates.
- **Viscosity Control:** Measure and adjust the viscosity of the slurry to be suitable for the chosen application method (e.g., spraying). This is a critical step for achieving a uniform coating thickness.

- Application: Apply the carbonate slurry to the cleaned cathode substrate using a spray gun or through electrophoretic deposition to the desired thickness (typically 0.5 to 2 mils).[8]
- Drying: Allow the coated cathodes to dry in a clean, dust-free environment.

## 2. Protocol for Cathode Activation in Vacuum

This is a critical, one-time process to convert the carbonate coating into the active oxide form and to generate the emissive surface.[3][4][9][10] This protocol is based on a typical procedure for a BaO-coated cathode.[9][10]

### Materials and Equipment:

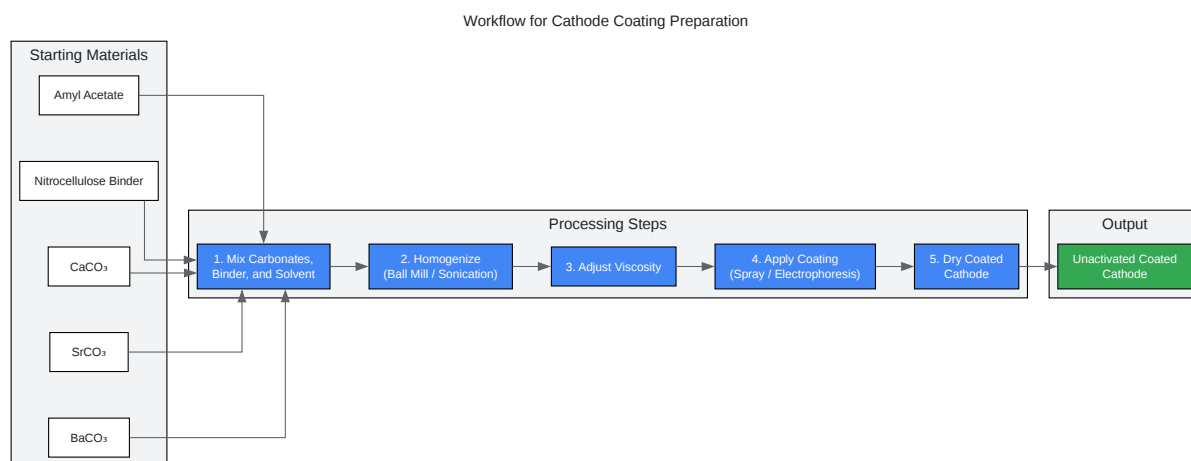
- Coated cathode mounted in a vacuum chamber
- High vacuum pump system (capable of  $< 1 \times 10^{-7}$  torr)
- Power supply for cathode heater (voltage-controlled is recommended)[9][10]
- Anode or collector plate to draw emission current
- Extraction voltage power supply
- Vacuum gauge

### Procedure:

- Initial Pump-down: Place the coated cathode in the vacuum chamber and evacuate to a pressure of  $1 \times 10^{-7}$  torr or better. A poor vacuum can lead to cathode poisoning.[9][10]
- Binder Burnout and Carbonate-to-Oxide Conversion:
  - Without applying an extraction voltage, gradually increase the cathode heating current from 0 A. A slow ramp-up over 15 minutes or more is recommended to allow for outgassing.[10]
  - Monitor the vacuum pressure closely. If the pressure rises above  $1 \times 10^{-6}$  torr, pause or reduce the heating rate until the pressure recovers.[10][13]

- Continue to slowly increase the heating current. A significant pressure increase may be observed as the carbonates decompose into oxides and release CO<sub>2</sub>.[\[10\]](#)
- Raise the heater current until the cathode reaches a temperature of about 1175 K. The coating color will change, eventually becoming white, indicating the formation of oxides.[\[7\]](#) Hold at this temperature until the pressure stabilizes at a low level.[\[10\]](#)
- Creation of Free Barium (Initial Activation):
  - Slowly increase the cathode heating current to raise the temperature to approximately 1275 K.[\[10\]](#)
  - Maintain this temperature for about 30 minutes. This step promotes the chemical reaction that produces free barium.[\[10\]](#)
- Final Activation (Emission Drawing):
  - Apply a DC extraction voltage to the anode to draw an emission current. The current drawn should be about 10% higher than the normal operating current.[\[10\]](#)
  - Maintain this condition for a short period (e.g., 1 minute), ensuring the pressure does not exceed  $1 \times 10^{-6}$  torr.[\[10\]](#)
- Stabilization and Operation:
  - Slowly reduce the cathode heating current to bring the temperature down to the normal operating range (e.g., 1050 K to 1100 K).[\[9\]](#)[\[10\]](#)
  - The cathode is now activated. The emission current may drift slightly for the first 30 minutes of operation before stabilizing.[\[10\]](#)

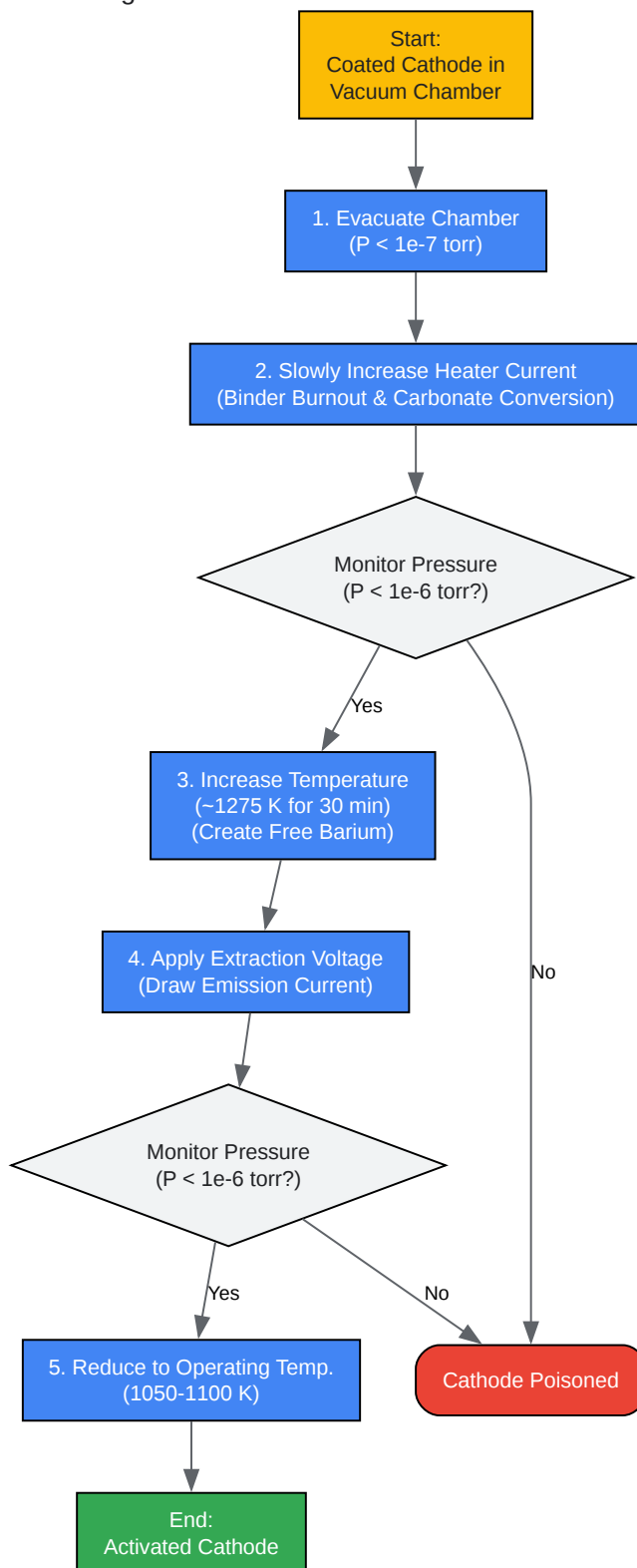
## Visualizations



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Caption: Workflow for preparing the carbonate coating mixture and applying it to the cathode.

## Logical Flow for Hot Cathode Activation

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Caption: Logical flow diagram for the in-vacuum activation of a BaO-coated cathode.

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